molecular formula C8H7F2NO3 B13944441 4-Amino-2,5-difluoro-3-methoxybenzoic acid

4-Amino-2,5-difluoro-3-methoxybenzoic acid

Cat. No.: B13944441
M. Wt: 203.14 g/mol
InChI Key: AQOPPMIDNRLGMX-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-difluoro-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2,5-difluoro-3-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-difluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

4-Amino-2,5-difluoro-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-difluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-3-methoxybenzoic acid: Similar in structure but lacks the amino group.

    3,4-Difluoro-2-methoxybenzoic acid: Another difluoro-methoxy derivative with different substitution patterns.

    2-Amino-5-methoxybenzoic acid: Contains an amino and methoxy group but lacks fluorine atoms.

Uniqueness

4-Amino-2,5-difluoro-3-methoxybenzoic acid is unique due to the combination of amino, difluoro, and methoxy groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

4-amino-2,5-difluoro-3-methoxybenzoic acid

InChI

InChI=1S/C8H7F2NO3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,11H2,1H3,(H,12,13)

InChI Key

AQOPPMIDNRLGMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1N)F)C(=O)O)F

Origin of Product

United States

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